Absolute Stereochemical Configuration vs. Racemic Mixture: Enantiomeric Identity Determines Biological and Synthetic Fidelity
The target compound is supplied as the single (2S,3R)-enantiomer, whereas the closely related CAS 1951442-09-3 is explicitly designated as the racemic (rel-(2R,3S)) mixture . In the context of NK-1 antagonist development, the 3-amino-2-phenylpyrrolidine patent family explicitly teaches that stereochemistry at the 2- and 3-positions is critical for receptor binding, with defined enantiomers exhibiting distinct pharmacological profiles [1]. Using the racemic mixture yields a 1:1 blend of enantiomers, where only one enantiomer is expected to be pharmacologically productive; the other may introduce confounding off-target activity or complicate crystallization and downstream purification workflows [1].
| Evidence Dimension | Enantiomeric composition (absolute configuration fidelity) |
|---|---|
| Target Compound Data | Single enantiomer: (2S,3R) absolute configuration; purity ≥95% (achiral HPLC); expected enantiomeric excess ≥95% for single enantiomer supply |
| Comparator Or Baseline | rel-(2R,3S)-3-amino-1-Boc-2-phenylpyrrolidine (CAS 1951442-09-3): racemic mixture (1:1 enantiomer ratio, 0% ee) |
| Quantified Difference | Estimated enantiomeric excess difference: ≥95% ee (target) vs. 0% ee (racemic comparator) |
| Conditions | Commercially available material specification; enantiomeric identity confirmed by stereochemical designation in vendor catalogs and PubChem records |
Why This Matters
For any stereochemistry-dependent application—whether asymmetric synthesis, chiral resolution, or target-specific pharmacology—the single enantiomer eliminates the 50% unproductive enantiomer load inherent to the racemic mixture, directly reducing material waste and potential off-target interference.
- [1] US Patent Application Publication US 2008/0221151 A1. 3-Amino-2-phenylpyrrolidine Derivatives. https://patents.justia.com/patent/20080221151 View Source
